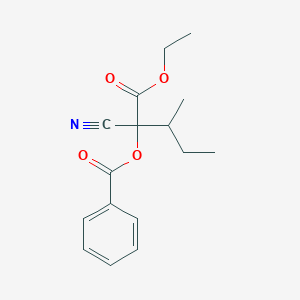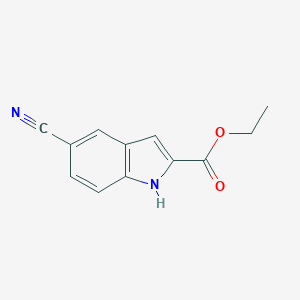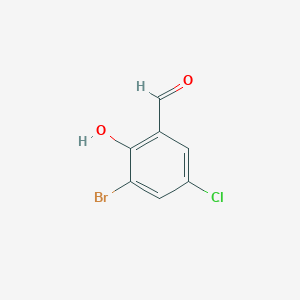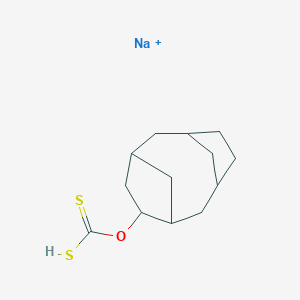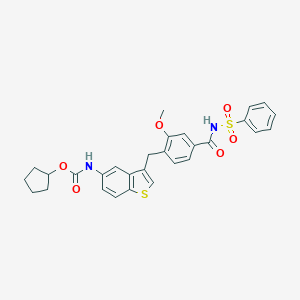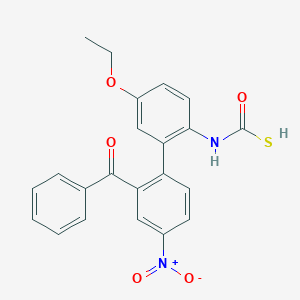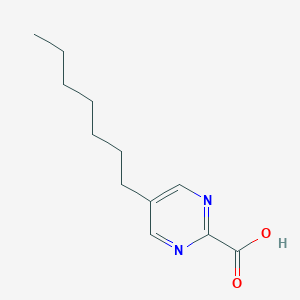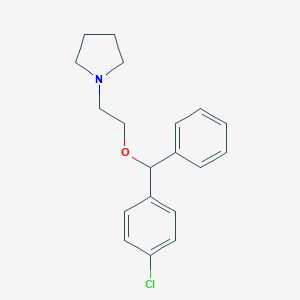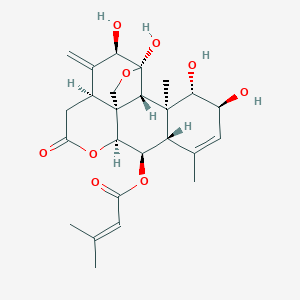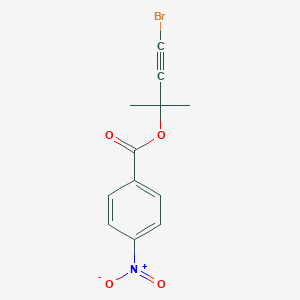
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester, also known as NBOMe-Br, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogen and has been found to have a high affinity for the 5-HT2A receptor. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.
Mecanismo De Acción
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is known to play a key role in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester leads to an increase in the levels of serotonin in the brain, which is responsible for the hallucinogenic effects of the compound.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester are similar to those of other hallucinogens such as LSD and psilocybin. The compound is known to cause alterations in perception, mood, and thought processes. Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester has also been found to increase heart rate and blood pressure, which can lead to adverse cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester in lab experiments include its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester in lab experiments include its potential for causing adverse cardiovascular effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester. One area of interest is the development of new compounds that have a higher affinity for the 5-HT2A receptor and are less likely to cause adverse cardiovascular effects. Another area of interest is the study of the long-term effects of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester on the brain and its potential for causing neurotoxicity. Additionally, research is needed to better understand the mechanism of action of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester and its potential for therapeutic applications in the treatment of mood disorders.
In conclusion, Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester is a potent hallucinogen that has been extensively studied in scientific research. The compound has a high affinity for the 5-HT2A receptor and has been found to cause alterations in perception, mood, and thought processes. While Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester has several advantages for use in lab experiments, its potential for causing adverse cardiovascular effects limits its use in certain experiments. Future research on Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester is needed to better understand its mechanism of action and its potential for therapeutic applications.
Métodos De Síntesis
The synthesis of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester involves the reaction of p-nitrobenzaldehyde with 4-bromo-2-methyl-3-butyn-2-ol in the presence of a reducing agent such as sodium borohydride. The resulting product is then esterified with benzoic acid to yield Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester. The synthesis of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester has been used extensively in scientific research to study the 5-HT2A receptor and its role in the brain. The compound has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester. Research has shown that Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester has a higher affinity for the 5-HT2A receptor than other hallucinogens such as LSD and psilocybin.
Propiedades
Número CAS |
100123-29-3 |
|---|---|
Nombre del producto |
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester |
Fórmula molecular |
C12H10BrNO4 |
Peso molecular |
312.12 g/mol |
Nombre IUPAC |
(4-bromo-2-methylbut-3-yn-2-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C12H10BrNO4/c1-12(2,7-8-13)18-11(15)9-3-5-10(6-4-9)14(16)17/h3-6H,1-2H3 |
Clave InChI |
JZCXNZAGQVUQKK-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CBr)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C#CBr)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Otros números CAS |
100123-29-3 |
Sinónimos |
(4-bromo-2-methyl-but-3-yn-2-yl) 4-nitrobenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)

![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
